![molecular formula C27H22FN7O B2451976 [1,1'-biphenyl]-4-yl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 923512-60-1](/img/structure/B2451976.png)
[1,1'-biphenyl]-4-yl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
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Overview
Description
[1,1'-biphenyl]-4-yl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C27H22FN7O and its molecular weight is 479.519. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as triazoloquinazolines and pyrazolo[3,4-d]pyrimidines, have been reported to inhibitPCAF (P300/CBP-associated factor) and CDK2 (Cyclin-dependent kinase 2) , respectively. These proteins play crucial roles in cellular processes such as transcription and cell cycle regulation.
Mode of Action
Similar compounds have been shown to bind to their targets and inhibit their activity . For instance, triazoloquinazolines have been reported to bind to the bromodomain of PCAF, inhibiting its histone acetyltransferase activity . Similarly, pyrazolo[3,4-d]pyrimidines have been shown to inhibit CDK2, a key regulator of cell cycle progression .
Biochemical Pathways
Based on the targets of similar compounds, it can be inferred that this compound may affect pathways related totranscription regulation (through PCAF inhibition) and cell cycle progression (through CDK2 inhibition) .
Pharmacokinetics
Similar compounds have been reported to have suitable pharmacokinetic properties
Result of Action
Similar compounds have been reported to exhibit cytotoxic activities against various cancer cell lines . For instance, triazoloquinazolines and pyrazolo[3,4-d]pyrimidines have been shown to inhibit the growth of cancer cells, potentially through the induction of apoptosis .
Biological Activity
The compound [1,1'-biphenyl]-4-yl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone (CAS Number: 923512-60-1) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C27H22FN7O |
Molecular Weight | 479.5 g/mol |
CAS Number | 923512-60-1 |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
The structure consists of a biphenyl moiety linked to a piperazine ring and a triazolo-pyrimidine scaffold, which is known for its diverse biological activities. The presence of the fluorophenyl group may enhance its pharmacological properties due to the electron-withdrawing effects of fluorine.
Antiviral Properties
Research has indicated that compounds containing the triazolo-pyrimidine scaffold exhibit antiviral activity, particularly against HIV. For instance, derivatives of triazolo-pyrimidines have been shown to inhibit RNase H activity with varying potencies. In a study evaluating several triazolo-pyrimidine derivatives, compounds demonstrated IC50 values in the micromolar range, indicating potential as antiviral agents .
Antitumor Activity
The compound's structural components suggest it may have antitumor properties. Pyrimidine derivatives have been extensively studied for their anticancer potential. For example, pyrimidine-based compounds have demonstrated activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Pyrimidine derivatives are also recognized for their antimicrobial activities. Studies have shown that these compounds can exhibit significant antibacterial effects against strains like E. coli and S. aureus. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis .
Case Studies
-
Antiviral Activity Against HIV
- A study tested various triazolo-pyrimidine derivatives for their ability to inhibit HIV replication in MT-4 cells. While many showed cytotoxic effects at concentrations lower than their antiviral activity, one compound demonstrated a CC50 value significantly higher than its IC50, suggesting a favorable therapeutic index .
- Antitumor Efficacy
- Antimicrobial Screening
Scientific Research Applications
Research indicates that this compound exhibits several promising biological activities:
1. Antioxidant Activity
- Compounds within the triazolo-pyrimidine class have been reported to possess antioxidant properties. These properties may help mitigate oxidative stress in various biological systems, which is crucial for preventing cellular damage.
2. Neuroprotective Effects
- Studies have shown that similar compounds can exhibit neuroprotective effects in models of neurodegenerative diseases. For instance, they have demonstrated significant activity against haloperidol-induced catalepsy and oxidative stress in animal models, suggesting potential therapeutic applications in treating conditions like Parkinson's disease.
3. Antimicrobial Properties
- The presence of the triazole ring is often associated with antimicrobial activity against various pathogens. While specific data on this compound's efficacy against ESKAPE pathogens remains limited, related analogs have shown promise in this area.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (ADME: Absorption, Distribution, Metabolism, Excretion) of this compound is essential for evaluating its therapeutic potential. Preliminary computational studies suggest that it adheres to Lipinski's rule of five, indicating favorable pharmacokinetic properties for oral bioavailability. However, detailed toxicological assessments are necessary to evaluate the safety profiles of this compound before any clinical applications.
Case Studies
Several studies have explored the biological activities of structurally related compounds:
Neuroprotective Study
- A study involving a series of triazolo-pyrimidine derivatives demonstrated significant neuroprotective effects in rodent models. The most active compound showed reduced catalepsy duration compared to controls.
Antimicrobial Screening
- Another study focusing on triazole derivatives tested compounds against various bacterial strains. Results indicated variable potency against Gram-positive and Gram-negative bacteria, suggesting a need for further optimization to enhance efficacy against specific pathogens.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-phenylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN7O/c28-22-10-12-23(13-11-22)35-26-24(31-32-35)25(29-18-30-26)33-14-16-34(17-15-33)27(36)21-8-6-20(7-9-21)19-4-2-1-3-5-19/h1-13,18H,14-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OICXICPLDGWEHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C5=CC=C(C=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.